![molecular formula C24H21N3O5 B2818964 benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate CAS No. 923139-33-7](/img/no-structure.png)

benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

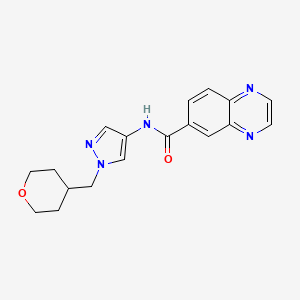

The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a methoxybenzyl group, and a pyrido[3,2-d]pyrimidin-1(2H)-yl]acetate group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups suggests that the molecule could have a complex three-dimensional structure .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the benzyl and methoxybenzyl groups could potentially undergo reactions such as nucleophilic substitution or free radical bromination . The pyrido[3,2-d]pyrimidin-1(2H)-yl]acetate group could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of “benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate,” focusing on six unique applications:

Pharmaceutical Development

This compound is of significant interest in pharmaceutical research due to its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of cancer and infectious diseases. Researchers are exploring its ability to inhibit specific enzymes and pathways critical for disease progression .

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its functional groups can undergo various chemical reactions, facilitating the creation of diverse chemical entities. This makes it a useful building block in the synthesis of novel compounds for medicinal chemistry and material science .

Catalysis

The compound’s structure allows it to act as a catalyst in certain chemical reactions. Researchers are investigating its potential to catalyze organic transformations, such as oxidation and reduction reactions. This application is particularly relevant in green chemistry, where the goal is to develop more efficient and environmentally friendly catalytic processes .

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form 3-(4-methoxybenzyl)-2,4-dioxobutanoic acid ethyl ester. This intermediate is then reacted with guanidine to form 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetic acid ethyl ester, which is finally benzylated to yield the target compound.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "guanidine", "benzyl chloride", "sodium hydroxide", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide and ethanol to form 3-(4-methoxybenzyl)-2,4-dioxobutanoic acid ethyl ester.", "Step 2: Reaction of 3-(4-methoxybenzyl)-2,4-dioxobutanoic acid ethyl ester with guanidine in ethanol to form 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetic acid ethyl ester.", "Step 3: Benzylation of 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetic acid ethyl ester with benzyl chloride in the presence of sodium hydroxide and diethyl ether to yield benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate." ] } | |

CAS番号 |

923139-33-7 |

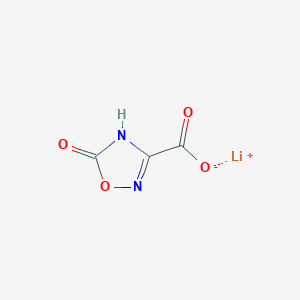

分子式 |

C24H21N3O5 |

分子量 |

431.448 |

IUPAC名 |

benzyl 2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetate |

InChI |

InChI=1S/C24H21N3O5/c1-31-19-11-9-17(10-12-19)14-27-23(29)22-20(8-5-13-25-22)26(24(27)30)15-21(28)32-16-18-6-3-2-4-7-18/h2-13H,14-16H2,1H3 |

InChIキー |

QDILNFOBTSKPPF-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)OCC4=CC=CC=C4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2818882.png)

![Methyl 1-benzyl-5-[2-(methoxycarbonyl)phenyl]-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2818883.png)

![Tert-butyl 1-(aminomethyl)-4-(methylcarbamoyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B2818889.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2818891.png)

![2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2818895.png)

![4-[benzyl(methyl)amino]-N-(3-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2818899.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5-(4-acetylphenyl)furan-2-carboxylate](/img/structure/B2818901.png)

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2818902.png)